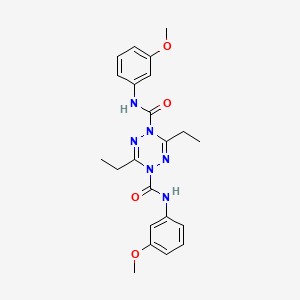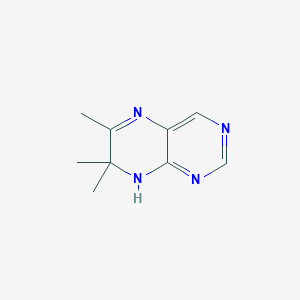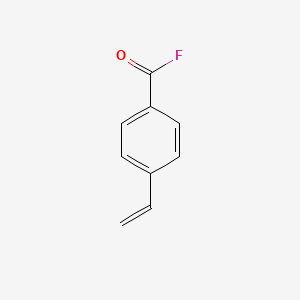
4-Ethenylbenzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenylbenzoyl fluoride is an organic compound with the molecular formula C9H7FO It is a derivative of benzoyl fluoride, characterized by the presence of an ethenyl group attached to the benzene ring
Preparation Methods
The synthesis of 4-Ethenylbenzoyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-ethenylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with hydrogen fluoride to yield this compound . Another method involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which react with difluoromethyl 2-pyridyl sulfone under basic conditions to give gem-difluoroolefins. These intermediates can be further aromatized to form benzoyl fluorides .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
4-Ethenylbenzoyl fluoride undergoes a variety of chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, to form the corresponding addition products.
Oxidation and Reduction: The compound can undergo oxidation to form benzoic acid derivatives or reduction to yield benzyl alcohol derivatives.
Common reagents used in these reactions include thionyl chloride, hydrogen fluoride, difluoromethyl 2-pyridyl sulfone, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Ethenylbenzoyl fluoride involves its interaction with specific molecular targets. The fluorine atom can form strong bonds with various functional groups, enhancing the stability and reactivity of the compound. The ethenyl group can participate in addition and substitution reactions, allowing the compound to modify biological molecules and pathways .
At the molecular level, this compound can inhibit enzyme activity by forming covalent bonds with active site residues. This can lead to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-Ethenylbenzoyl fluoride can be compared with other benzoyl fluoride derivatives, such as:
Benzoyl Fluoride: Lacks the ethenyl group, making it less reactive in certain addition reactions.
4-Methylbenzoyl Fluoride: Contains a methyl group instead of an ethenyl group, resulting in different reactivity and applications.
4-Chlorobenzoyl Fluoride:
Properties
CAS No. |
194344-13-3 |
|---|---|
Molecular Formula |
C9H7FO |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
4-ethenylbenzoyl fluoride |
InChI |
InChI=1S/C9H7FO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2 |
InChI Key |
MFRACUQTJCRVTC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


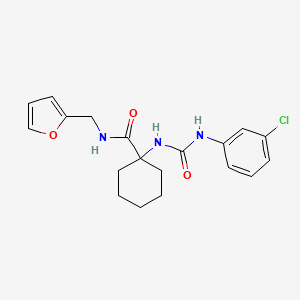
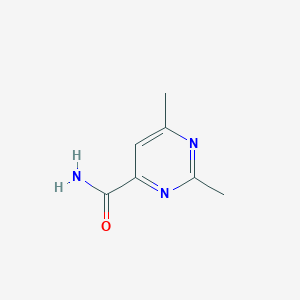
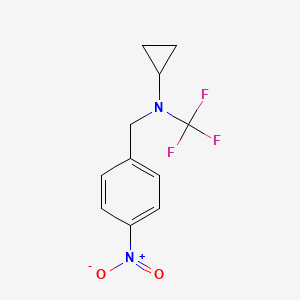
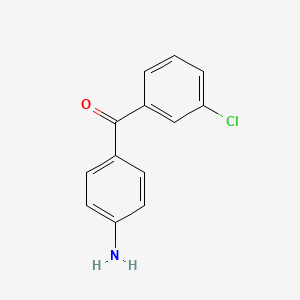
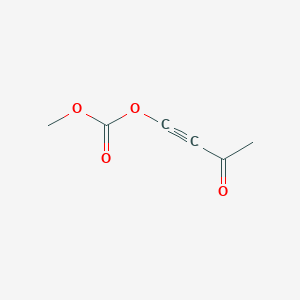
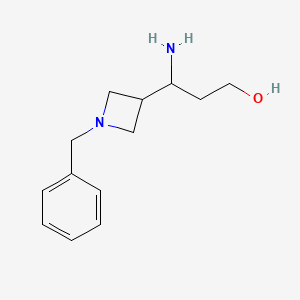
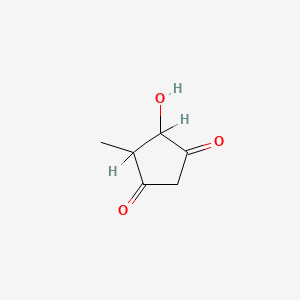
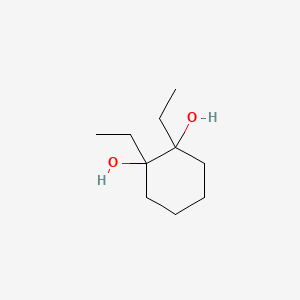
![2-Amino[1,1'-azobisnaphthalene]](/img/structure/B13952031.png)
![8-(1-Methylethylidene)bicyclo[5.1.0]octane](/img/structure/B13952039.png)
![2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13952053.png)
![5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952061.png)
